molecular formula C10H15NO B11918630 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine

2-(Furan-2-ylmethyl)-3-methylbutan-1-imine

Cat. No.: B11918630
M. Wt: 165.23 g/mol
InChI Key: NUASWSNGUOUYRD-UHFFFAOYSA-N
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Description

2-(Furan-2-ylmethyl)-3-methylbutan-1-imine is an organic compound that belongs to the class of imines It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a butan-1-imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine typically involves the condensation reaction between a furan-2-ylmethylamine and a suitable aldehyde or ketone. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis. This technique can significantly reduce reaction times and improve yields. The use of continuous flow reactors is another approach that can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-ylmethyl)-3-methylbutan-1-imine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted imine or amine products.

Scientific Research Applications

2-(Furan-2-ylmethyl)-3-methylbutan-1-imine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethylamine: A precursor in the synthesis of 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine.

    Furan-2-carbaldehyde: Another furan derivative with different reactivity and applications.

    2-(Furan-2-ylmethyl)-3-methylbutan-1-amine: The reduced form of the imine compound.

Uniqueness

This compound is unique due to its combination of a furan ring and an imine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-3-methylbutan-1-imine

InChI

InChI=1S/C10H15NO/c1-8(2)9(7-11)6-10-4-3-5-12-10/h3-5,7-9,11H,6H2,1-2H3

InChI Key

NUASWSNGUOUYRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC1=CC=CO1)C=N

Origin of Product

United States

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